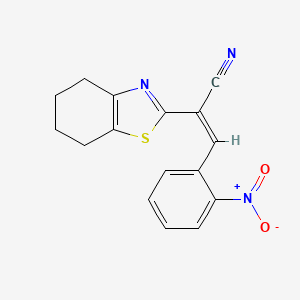
N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a white crystalline solid with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of protein kinase C. Protein kinase C is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of protein kinase C, this compound may be able to modulate these processes and exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study, this compound was found to induce apoptosis in human leukemia cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea. In the field of medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its anti-inflammatory and anti-cancer properties. In the field of materials science, further studies are needed to explore the potential applications of this compound as a crosslinking agent for other polymers. Additionally, further studies are needed to explore the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to have anti-inflammatory and anti-cancer properties, and has been used as a crosslinking agent for the synthesis of polyurethane foams. Further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesis Methods
N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized by reacting 3,4-dimethylaniline with 4-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene. The resulting product is then treated with ammonia to obtain this compound. This method of synthesis has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its anti-inflammatory and anti-cancer properties. This compound has also been studied as a potential inhibitor of protein kinase C, which plays a crucial role in cell signaling and has been implicated in various diseases.
In the field of materials science, this compound has been used as a crosslinking agent for the synthesis of polyurethane foams. This compound has also been used as a curing agent for epoxy resins, which are widely used in various industrial applications.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-6-7-16-14(8-10)18-15(19)17-13-5-4-11(2)12(3)9-13/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIBZVYOGGIWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)
![3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5318642.png)


![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)
![N-ethyl-N-({3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5318692.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)